molecular formula C24H17NO7 B11141592 6-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one

6-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11141592
M. Wt: 431.4 g/mol
InChI Key: KBSMQAKROBCWGS-UHFFFAOYSA-N
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Description

6-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that features a unique combination of furan, benzofuran, and benzoxazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzofuran intermediates, which are then coupled through various organic reactions such as Suzuki–Miyaura coupling . The final step involves the formation of the benzoxazinone ring under specific reaction conditions, often requiring the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The furan and benzofuran rings can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

6-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE apart is its unique combination of furan, benzofuran, and benzoxazinone moieties

Properties

Molecular Formula

C24H17NO7

Molecular Weight

431.4 g/mol

IUPAC Name

6-[2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetyl]-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C24H17NO7/c1-25-18-9-14(4-6-21(18)32-13-23(25)27)19(26)12-30-15-5-7-20-16(10-15)17(11-31-20)24(28)22-3-2-8-29-22/h2-11H,12-13H2,1H3

InChI Key

KBSMQAKROBCWGS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)COC3=CC4=C(C=C3)OC=C4C(=O)C5=CC=CO5

Origin of Product

United States

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